![molecular formula C23H17N5O4 B3311667 2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide CAS No. 946272-74-8](/img/structure/B3311667.png)
2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide
Overview
Description
The compound “2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide” is a heterocyclic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of triazole derivatives often involves aromatic nucleophilic substitution . For instance, the hydrazine group of a compound can be substituted via a nucleophilic reaction using hydrazine hydrate in the presence of a starting material in ethanol .Molecular Structure Analysis
The molecular structure of triazole compounds is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows triazole compounds to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazole compounds can undergo a variety of chemical reactions. For instance, the hydrazine group of a compound can be substituted via a nucleophilic reaction . Additionally, triazole compounds can be synthesized via aromatic nucleophilic substitution .Scientific Research Applications
Anticancer Activity
Compounds in this family have been found to exhibit anticancer properties . They can interfere with the growth and proliferation of cancer cells, making them potential candidates for cancer treatment.
Antimicrobial Activity
These compounds also show antimicrobial activity, meaning they can kill or inhibit the growth of microorganisms . This makes them potentially useful in treating various bacterial and fungal infections.
Analgesic and Anti-inflammatory Activity
The 1,2,4-triazolo[4,3-b]pyridazine compounds have been found to have analgesic (pain-relieving) and anti-inflammatory properties . This suggests potential use in managing pain and inflammation in various medical conditions.
Antioxidant Activity
These compounds have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antiviral Activity
The 1,2,4-triazolo[4,3-b]pyridazine compounds have shown antiviral properties . This suggests they could be used in the development of new antiviral drugs.
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . Enzyme inhibitors are often used in the treatment of diseases.
Antitubercular Agents
The 1,2,4-triazolo[4,3-b]pyridazine compounds have been found to act as antitubercular agents . This suggests potential use in the treatment of tuberculosis.
Use in Drug Design and Discovery
The structure–activity relationship of these biologically important 1,2,4-triazolo[4,3-b]pyridazines has profound importance in drug design, discovery, and development . They could be used as a basis for the development of new drugs for the treatment of various diseases.
Mechanism of Action
Target of Action
The primary target of this compound is c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing . Abnormal activation of c-met kinase can lead to the development of cancer .
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition can prevent the abnormal cellular processes that lead to the development of cancer .
Biochemical Pathways
Inhibition of c-Met kinase can disrupt these pathways, potentially preventing the growth and spread of cancer cells .
Pharmacokinetics
The review article on 1,2,4-triazolo derivatives suggests that in silico pharmacokinetic and molecular modeling studies have been summarized . This implies that the compound may have been designed with optimal pharmacokinetic properties in mind, to ensure effective bioavailability.
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines . Specifically, it has shown potent activity against A549, MCF-7, and HeLa cancer cell lines . This suggests that the compound’s action results in the inhibition of cancer cell growth and proliferation .
Safety and Hazards
Future Directions
The future directions for research into triazole compounds are promising. Given their versatile biological activities, there is potential for the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Furthermore, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential continue to be areas of interest .
properties
IUPAC Name |
2-oxo-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]chromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O4/c29-22(17-14-16-8-4-5-9-18(16)32-23(17)30)24-12-13-31-20-11-10-19-25-26-21(28(19)27-20)15-6-2-1-3-7-15/h1-11,14H,12-13H2,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIMCABTLPIHMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC5=CC=CC=C5OC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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